molecular formula C17H23N3O3S B2832026 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide CAS No. 1235095-29-0

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2832026
CAS RN: 1235095-29-0
M. Wt: 349.45
InChI Key: FIUSDAJLNHAWNI-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide, commonly known as PZB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PZB is a synthetic compound that belongs to the family of pyrazoles and has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

Medicinal Chemistry Applications

Novel Pyrazoles Synthesis and Bioactivity
Pyrazoles, including structures related to N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide, have been synthesized for their potential medicinal applications. For example, Thangarasu et al. (2019) explored the synthesis of novel pyrazole derivatives and evaluated their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study found some compounds exhibiting significant anti-inflammatory properties through COX-2 inhibition, showcasing the therapeutic potential of pyrazole derivatives in treating inflammation and possibly cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Activity of Sulfonamide Derivatives
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. These compounds, related to the pyrazole-sulfonamide chemistry, showed promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents from sulfonamide derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Organic Synthesis and Catalysis

Synthesis of Polyfunctional Pyrazoles
Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of pyrazole compounds in organic synthesis. This work highlights the ability to modify pyrazole compounds at specific positions, enabling the creation of a variety of derivatives for further chemical exploration (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Materials Science

Ionic Liquids and Coordination Chemistry
Chiappe et al. (2013) explored the synthesis and characterization of ionic liquids based on pyrazolium cations, showing the utility of pyrazole derivatives in creating new materials with unique properties. This research contributes to the understanding of how pyrazole-based compounds can be used in materials science, particularly in the development of novel ionic liquids with specific physicochemical characteristics (Chiappe, Sanzone, Mendola, Castiglione, Famulari, Raos, & Mele, 2013).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13(2)20-16(12-14(3)19-20)18-17(21)10-7-11-24(22,23)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSDAJLNHAWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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